Asp-His

Description

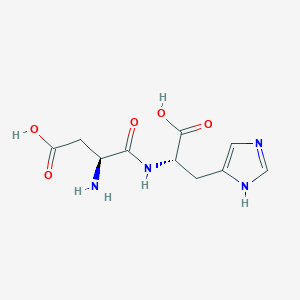

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSXROIMXIJQW-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Asp-His Dipeptide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Asp-His (Aspartyl-Histidine), detailing its chemical structure, physicochemical properties, and known biological context. This document consolidates critical data for researchers engaged in peptide chemistry, drug discovery, and molecular biology, offering a foundation for further investigation and application.

Chemical Structure and Identification

This compound is a dipeptide composed of L-aspartic acid and L-histidine joined by a peptide bond.[1] The structure combines the acidic side chain of aspartic acid with the basic imidazole (B134444) ring of histidine, resulting in a molecule with unique charge characteristics and functional potential.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid[1] |

| Molecular Formula | C₁₀H₁₄N₄O₅[1] |

| SMILES | C1=C(NC=N1)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1] |

| InChI Key | HSPSXROIMXIJQW-BQBZGAKWSA-N[1] |

| CAS Number | 22677-56-1[2] |

| PubChem CID | 9856673[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are largely determined by its ionizable groups: the α-amino group, the α-carboxyl group, the β-carboxyl group of the aspartate residue, and the imidazole ring of the histidine residue.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 270.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 270.09641956 Da | PubChem[1] |

| Predicted Water Solubility | 5.84 g/L | ALOGPS[3] |

| Predicted LogP | -6.8 | ChemAxon[3] |

| pKa (Strongest Acidic) | ~2.86 (β-carboxyl of Asp) | ChemAxon (Predicted)[3] |

| pKa (Strongest Basic) | ~8.53 (α-amino group) | ChemAxon (Predicted)[3] |

| Estimated Isoelectric Point (pI) | ~4.43 | Calculated* |

*Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, the ionizable groups are the α-carboxyl group (pKa ~2.0), the β-carboxyl group of aspartic acid (pKa ~3.9), the imidazole side chain of histidine (pKa ~6.0), and the α-amino group (pKa ~9.2). The pI can be estimated by averaging the pKa values of the groups that bracket the neutral species. In this case, it would be the average of the pKa of the aspartic acid side chain and the histidine side chain: (3.9 + 6.0) / 2 = 4.95. A more precise calculation considering all four pKa values would yield a slightly different result. At a physiological pH of 7.4, the dipeptide is expected to have a net negative charge.

Biological Context and Potential Functions

This compound is a naturally occurring dipeptide found in various organisms, including Arabidopsis thaliana.[1] It is recognized as a metabolite, likely resulting from protein catabolism.[1][4] While specific signaling pathways directly initiated by this compound are not yet well-defined, the biological activities of its constituent amino acids and related dipeptides provide a framework for its potential roles.

Dipeptides are increasingly understood to have biological functions beyond being simple intermediates in protein turnover.[5] For instance, certain dipeptides can exert antioxidant effects.[6] Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known to scavenge reactive oxygen species and chelate metal ions.[6][7] Given its histidine residue, this compound may possess similar antioxidant capabilities.

The individual amino acids also contribute to its potential functionality. L-aspartic acid is involved in the urea (B33335) cycle, gluconeogenesis, and as a neurotransmitter.[8] L-histidine is a precursor for histamine (B1213489) and plays a role in proton buffering and metal ion chelation.[7]

It is important to distinguish the dipeptide from the "His-Asp phosphotransfer" signaling mechanism. This is a common two-component signaling pathway in bacteria and eukaryotes where a phosphate (B84403) group is transferred from a histidine residue on a sensor kinase to an aspartate residue on a response regulator, a process that occurs within protein structures.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a representative protocol for the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Swell Wang resin (pre-loaded with the C-terminal amino acid, Histidine) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the α-amino group of histidine.

-

Amino Acid Coupling: Activate the second amino acid, Fmoc-Asp(OtBu)-OH, using a coupling reagent like HCTU in the presence of a base such as DIPEA. Add this activated amino acid solution to the resin to form the peptide bond. The completion of the reaction can be monitored using a Kaiser test.

-

Final Deprotection: Remove the Fmoc group from the N-terminal aspartate using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, to cleave the peptide from the resin and remove the side-chain protecting groups (Trt from His and OtBu from Asp).

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of this compound

Workflow for Purification and Characterization

Caption: Workflow for the purification and characterization of synthetic this compound.

Methodology:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified dipeptide.

In Vitro Antioxidant Activity Assay (Example Protocol)

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.

Logical Flow of a DPPH Assay

Caption: Logical flow of a DPPH radical scavenging assay for antioxidant activity.

Methodology:

-

Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the this compound dipeptide and a positive control (e.g., ascorbic acid).

-

Reaction: Mix the DPPH solution with the peptide or control solutions in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated relative to a control containing only DPPH and the solvent.

Conclusion

The this compound dipeptide is a molecule of interest due to the combined properties of its constituent amino acids. While its specific biological roles are still under investigation, its presence as a metabolite and the known functions of related histidine-containing dipeptides suggest potential involvement in antioxidant defense and other physiological processes. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of this compound, facilitating further research into its biological significance and potential therapeutic applications.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]

- 4. bachem.com [bachem.com]

- 5. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. peptide.com [peptide.com]

- 8. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Aspartyl-L-Histidine: A Technical Guide to Its Biological Functions and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartyl-L-Histidine (Asp-His) is a dipeptide composed of the amino acids L-aspartic acid and L-histidine. While the individual roles of its constituent amino acids in biological systems are well-established, the specific functions of the this compound dipeptide are less characterized. This technical guide provides a comprehensive overview of the known and potential biological activities of L-Aspartyl-L-Histidine, drawing insights from the functionalities of its components. It details relevant signaling pathways where aspartate and histidine play crucial roles, proposes experimental protocols for the investigation of this compound, and presents available data in a structured format. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic and biological potential of this dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition. L-Aspartyl-L-Histidine (this compound) is a naturally occurring dipeptide found in some food sources and is an expected, though not yet confirmed in humans, product of protein catabolism.[1] The unique combination of an acidic (aspartic acid) and a basic (histidine) amino acid suggests that this compound may possess interesting physicochemical and biological properties, including roles in metal ion chelation and as a signaling molecule. This guide explores these potential functions in detail.

Core Biological Functions and Mechanisms

Direct evidence for the biological functions of the L-Aspartyl-L-Histidine dipeptide is limited. However, based on the well-documented roles of L-aspartic acid and L-histidine, several potential functions can be postulated.

Role in Cellular Signaling: The Histidyl-Aspartyl Phosphorelay System

A prominent signaling mechanism in prokaryotes, lower eukaryotes, and plants is the histidyl-aspartyl phosphorelay (two-component) system.[2][3] This pathway is crucial for adaptation to environmental changes. It involves the transfer of a phosphoryl group from a conserved histidine residue on a sensor kinase to a conserved aspartate residue on a response regulator protein.[2][4] While this process involves the amino acid residues within larger proteins rather than the dipeptide itself, it highlights the fundamental importance of the aspartate-histidine pairing in signal transduction. The L-Aspartyl-L-Histidine dipeptide could potentially modulate these pathways, although such interactions remain to be experimentally verified.

Metal Ion Chelation

Both aspartic acid and histidine are known to coordinate with metal ions.[5] Histidine's imidazole (B134444) ring is a particularly effective ligand for transition metals like zinc, copper, and iron. The dipeptide Beta-Asp-His, an isomer of L-Aspartyl-L-Histidine, has been shown to form complexes with zinc.[6] This suggests that L-Aspartyl-L-Histidine could play a role in metal ion homeostasis, transport, or detoxification. The chelation of metal ions can also influence enzymatic activities and protect against oxidative stress by sequestering redox-active metals.

Potential Enzymatic and Receptor Interactions

The constituent amino acids of this compound are frequently found in the active sites of enzymes.[5][7] Aspartic acid often acts as a general acid or base in catalysis, while histidine's imidazole group can function as a proton shuttle.[5] It is plausible that the L-Aspartyl-L-Histidine dipeptide could act as a competitive inhibitor or an allosteric modulator of enzymes that have binding pockets for either aspartate or histidine.

Quantitative Data

Specific quantitative data for the biological activity of L-Aspartyl-L-Histidine is scarce in the published literature. The following table summarizes the known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C10H14N4O5 | PubChem[8] |

| Molecular Weight | 270.24 g/mol | PubChem[8] |

| pKa (Predicted) | 2.2, 3.8, 6.7, 9.5 | ChemAxon |

| Water Solubility (Predicted) | 5.84 g/L | ALOGPS[1] |

| logP (Predicted) | -3.2 | ALOGPS[1] |

Experimental Protocols

To facilitate further research into the biological functions of L-Aspartyl-L-Histidine, this section provides detailed methodologies for key experiments.

Synthesis and Purification of L-Aspartyl-L-Histidine

The chemical synthesis of L-Aspartyl-L-Histidine can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A generalized workflow for SPPS is presented below.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling (Histidine):

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-His(Trt)-OH using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

-

Second Amino Acid Coupling (Aspartic Acid):

-

Repeat the Fmoc deprotection and washing steps.

-

Couple Fmoc-Asp(OtBu)-OH using the same coupling procedure.

-

-

Cleavage and Deprotection:

-

After the final coupling, remove the N-terminal Fmoc group.

-

Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and OtBu) using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro Assay for Metal Ion Chelation

The ability of L-Aspartyl-L-Histidine to chelate metal ions can be assessed using various spectroscopic techniques.

Protocol using UV-Vis Spectroscopy:

-

Prepare stock solutions of L-Aspartyl-L-Histidine and a metal salt (e.g., ZnCl₂, CuSO₄) in a suitable buffer (e.g., HEPES, pH 7.4).

-

In a quartz cuvette, add the buffer and the metal salt solution.

-

Record the UV-Vis spectrum of the metal ion solution.

-

Titrate the metal ion solution with increasing concentrations of the L-Aspartyl-L-Histidine solution.

-

Record the UV-Vis spectrum after each addition and equilibration.

-

Analyze the changes in the absorbance spectrum to determine the binding stoichiometry and affinity (dissociation constant, Kd).

Enzyme Inhibition Assay

To investigate if L-Aspartyl-L-Histidine can inhibit enzymes that utilize aspartate or histidine as substrates or have them in their active site, a standard enzyme kinetics assay can be performed.

Protocol:

-

Select a target enzyme (e.g., a protease with a histidine in the catalytic triad).

-

Prepare a series of dilutions of L-Aspartyl-L-Histidine.

-

In a microplate, combine the enzyme, its substrate, and the buffer.

-

Add the different concentrations of L-Aspartyl-L-Histidine to the wells. Include a control with no inhibitor.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the constituent amino acids of L-Aspartyl-L-Histidine is the histidyl-aspartyl phosphorelay system, as depicted in Section 2.1. A logical workflow for investigating the unknown biological functions of this dipeptide is proposed below.

Conclusion and Future Directions

L-Aspartyl-L-Histidine is a dipeptide with largely unexplored biological functions. Based on the known roles of its constituent amino acids, it holds potential as a modulator of cellular signaling, a metal ion chelator, and an enzyme inhibitor. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these potential functions. Future research should focus on high-throughput screening to identify protein targets of this compound, followed by detailed mechanistic studies to elucidate its mode of action. Such investigations are crucial for unlocking the therapeutic potential of this and other small peptides.

References

- 1. Showing Compound Aspartyl-Histidine (FDB111809) - FooDB [foodb.ca]

- 2. Signal transduction via the histidyl-aspartyl phosphorelay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. His-Asp phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enzyme catalysis - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H14N4O5 | CID 9856673 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ubiquitous Aspartate-Histidine Motif: A Cornerstone of Biological Catalysis and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartate-Histidine (Asp-His) motif, a seemingly simple pairing of two amino acid residues, represents a fundamental building block in a vast array of biological processes. Its remarkable versatility allows it to function as a critical component in enzyme catalysis, a precise molecular switch in signal transduction, and a stable structural element in protein architecture. This technical guide provides a comprehensive overview of the natural occurrence of the this compound dyad, delving into its core roles in catalytic triads and two-component signaling systems. We present a synthesis of quantitative data to facilitate comparative analysis, detailed experimental methodologies for its study, and visual representations of the intricate pathways it governs. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and the broader life sciences, offering insights into the structure, function, and therapeutic potential of this pivotal molecular partnership.

Introduction

The interaction between an aspartic acid (Asp) and a histidine (His) residue within a protein structure is a recurring theme in molecular biology, underpinning a diverse range of functions essential for cellular life. This partnership is most famously recognized for its role in the catalytic triad (B1167595) of many hydrolase enzymes, where it facilitates a charge-relay system to activate a nucleophilic residue.[1][2] Beyond catalysis, the this compound motif is the linchpin of two-component signaling systems, the primary mechanism by which bacteria and other organisms sense and respond to their environment.[3][4] In these systems, a phosphotransfer cascade is initiated, with a conserved histidine residue on a sensor kinase being phosphorylated and subsequently transferring the phosphoryl group to a conserved aspartate residue on a response regulator.

The significance of the this compound dyad extends to other protein functions as well, including metal coordination and the stabilization of protein structure through the formation of salt bridges and hydrogen bonds.[5][6] The unique properties of histidine, with a pKa near physiological pH, allow it to act as both a proton donor and acceptor, a feature that is finely tuned by the electrostatic influence of the neighboring aspartate's negatively charged carboxylate group. This guide will explore the multifaceted nature of the this compound motif, providing a detailed examination of its biological roles, the experimental techniques used to investigate it, and the quantitative parameters that define its interactions.

The this compound Motif in Enzyme Catalysis: The Catalytic Triad

The most extensively studied role of the this compound dyad is within the catalytic triad of enzymes, particularly serine and cysteine proteases.[1] In this arrangement, the aspartate, histidine, and a nucleophilic residue (typically serine or cysteine) are precisely positioned in the enzyme's active site, even if they are distant in the primary sequence.

The Charge-Relay System

The canonical Ser-His-Asp catalytic triad operates via a charge-relay network.[2][7] The negatively charged aspartate residue hydrogen bonds with the imidazole (B134444) ring of the histidine, increasing the pKa of the histidine's nitrogen.[1] This makes the histidine a more powerful general base, enabling it to abstract a proton from the hydroxyl group of the serine. The resulting highly nucleophilic serine alkoxide ion can then attack the carbonyl carbon of the substrate's peptide bond.[8] This mechanism is a classic example of convergent evolution, having appeared independently in numerous enzyme superfamilies.[8]

A similar mechanism is observed in cysteine proteases, which utilize a Cys-His-Asp triad.[1] The fundamental principle of activating the nucleophilic cysteine residue through proton abstraction by the this compound pair remains the same.

Diagram: The Catalytic Triad Mechanism

Caption: A simplified workflow of peptide bond cleavage by a serine protease.

Quantitative Analysis of Catalytic Triad Function

The functional importance of each member of the catalytic triad has been extensively validated through site-directed mutagenesis studies. The replacement of the aspartate residue typically leads to a dramatic decrease in catalytic efficiency.

| Enzyme | Mutation | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Trypsin | Wild-type | Nα-Benzoyl-L-arginine ethyl ester | 1.8 x 10³ | 5 | 3.6 x 10⁸ | - |

| Trypsin | Asp102Asn | Nα-Benzoyl-L-arginine ethyl ester | 0.05 | 2800 | 1.8 x 10¹ | ~2 x 10⁷ |

| Subtilisin BPN' | Wild-type | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 50 | 400 | 1.25 x 10⁵ | - |

| Subtilisin BPN' | Asp32Ala | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 0.005 | 4000 | 1.25 | 1 x 10⁵ |

Note: Data are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols for Studying Catalytic Triads

2.3.1. Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for elucidating the function of specific amino acid residues.

-

Objective: To replace a target residue (e.g., the aspartate in an this compound dyad) with another amino acid and assess the impact on enzyme function.

-

Methodology:

-

Primer Design: Design oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the gene of interest.

-

Template Removal: Digest the parental, methylated DNA template using the DpnI enzyme.

-

Transformation: Transform the mutated plasmids into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and verify the mutation through DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein and purify it for functional analysis.

-

2.3.2. Enzyme Kinetics Assays

-

Objective: To determine the kinetic parameters (kcat, Km) of the wild-type and mutant enzymes.

-

Methodology:

-

Assay Setup: Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

-

Reaction Monitoring: Monitor the formation of the product over time using a spectrophotometer or other appropriate detection method.

-

Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.[9]

-

The this compound Motif in Two-Component Signaling Systems

Two-component systems are the predominant signal transduction pathways in bacteria, and are also found in archaea, fungi, and plants.[4][10] They allow organisms to sense and respond to a wide variety of environmental stimuli. The core of this system is a phosphorelay involving a conserved this compound motif.

The Phosphotransfer Mechanism

A typical two-component system consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[3]

-

Signal Perception and Autophosphorylation: Upon sensing a specific stimulus, the histidine kinase undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue, using ATP as the phosphoryl donor.[11]

-

Phosphotransfer: The phosphoryl group is then transferred from the phospho-histidine of the HK to a conserved aspartate residue in the receiver domain of the response regulator.[12]

-

Response Regulation: Phosphorylation of the response regulator induces a conformational change that activates its output domain, which often functions as a transcription factor to modulate gene expression.[12]

In some cases, more complex multi-step phosphorelays exist, involving additional domains and proteins, but the fundamental His-to-Asp phosphotransfer remains a central feature.[4]

Diagram: Two-Component Signaling Pathway

Caption: A schematic of a typical two-component signal transduction system.

Experimental Protocols for Studying Two-Component Systems

3.2.1. In Vitro Phosphorylation Assays

-

Objective: To demonstrate phosphotransfer between a histidine kinase and its cognate response regulator.

-

Methodology:

-

Protein Purification: Purify the histidine kinase and response regulator proteins.

-

Autophosphorylation: Incubate the histidine kinase with [γ-³²P]ATP to allow for autophosphorylation.

-

Phosphotransfer: Add the response regulator to the reaction and incubate for various time points.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography. The appearance of a radiolabeled band corresponding to the response regulator indicates phosphotransfer.

-

3.2.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the binding affinity between the histidine kinase and the response regulator.

-

Methodology:

-

Sample Preparation: Place a solution of one protein (e.g., the histidine kinase) in the sample cell and the other protein (the response regulator) in the injection syringe.

-

Titration: Inject small aliquots of the response regulator into the histidine kinase solution and measure the heat changes associated with binding.

-

Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Other Biological Roles of the this compound Motif

Beyond their well-established roles in catalytic triads and two-component systems, this compound motifs contribute to a variety of other biological functions.

-

Metal Ion Binding: The imidazole side chain of histidine and the carboxylate side chain of aspartate are common ligands for metal ions in metalloproteins. The His-x-Asp motif, for instance, is a conserved feature in the catalytic core of many protein kinases.[13][14] A 2-His-1-carboxylate motif, often involving an aspartate, is a common iron-binding site in non-heme iron(II) dioxygenases.[15]

-

Structural Stability: The interaction between aspartate and histidine can form a salt bridge, which contributes to the stability of the protein's tertiary structure.[5] These interactions are influenced by pH, as the protonation state of the histidine side chain is pH-dependent.

-

Protein-Protein Interactions: this compound motifs can be found at the interface of protein-protein interactions, mediating specific recognition and binding.

Conclusion and Future Perspectives

The Aspartate-Histidine motif is a testament to the elegance and efficiency of molecular evolution. This seemingly simple amino acid pairing has been adapted to perform a remarkable diversity of critical functions, from the intricate chemistry of enzyme catalysis to the complex logic of cellular signaling. The charge-relay mechanism in proteases and the phosphotransfer cascade in two-component systems are textbook examples of how protein structure dictates function, with the this compound dyad at the heart of these processes.

For drug development professionals, understanding the nuances of the this compound motif offers significant opportunities. The catalytic sites of enzymes containing this motif are prime targets for inhibitor design in various diseases. Furthermore, the essential role of two-component systems in bacterial survival and virulence makes them attractive targets for the development of novel antibiotics.

Future research will undoubtedly uncover even more roles for this versatile motif. The continued application of advanced structural biology techniques, such as cryo-electron microscopy, will provide more detailed snapshots of this compound interactions in large protein complexes. In parallel, proteomic and bioinformatic approaches will continue to reveal the prevalence and diversity of this compound containing proteins across all kingdoms of life. A deeper understanding of the dynamics and regulation of this compound interactions will be crucial for both fundamental biological discovery and the rational design of new therapeutic interventions. The this compound dyad, in its elegant simplicity, will continue to be a central focus of study in the molecular life sciences.

References

- 1. Catalytic triad - Wikipedia [en.wikipedia.org]

- 2. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]

- 3. The mechanism of signal transduction by two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion-pair and charged hydrogen-bond interactions between histidine and aspartate in a peptide helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the role of the histidine-aspartate pair in the human exonuclease III-like abasic endonuclease, Ape1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Functional Role of Histidine in the Conserved His-x-Asp Motif in the Catalytic Core of Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stringency of the 2-His-1-Asp active-site motif in prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Aspartate-Histidine Catalytic Dyad in Enzyme Active Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartate-Histidine (Asp-His) catalytic dyad is a fundamental motif in the active sites of numerous enzymes, playing a crucial role in a wide array of biochemical reactions. This technical guide provides an in-depth exploration of the structural and functional significance of the this compound dyad. We will delve into the catalytic mechanisms, present quantitative kinetic data from key enzymatic studies, and provide detailed experimental protocols for the investigation of this critical catalytic pair. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of enzymology and the design of novel therapeutics targeting enzymes that utilize this catalytic motif.

Introduction

Enzymes are the biological catalysts that accelerate the vast majority of chemical reactions within living organisms. At the heart of their catalytic power lies the active site, a specific region that binds the substrate and facilitates its conversion into product. Within the active site, specific amino acid residues are strategically positioned to participate directly in catalysis. One of the most prevalent and well-studied catalytic motifs is the Aspartate-Histidine (this compound) dyad. This pair of amino acid residues, linked by a hydrogen bond, is a cornerstone of catalysis in a diverse range of enzyme families, including hydrolases, transferases, and lyases.

The canonical role of the this compound dyad is to act as a proton shuttle, modulating the pKa of the histidine residue to enable it to function as a general base or general acid during the catalytic cycle. The aspartate residue, through its carboxylate side chain, orients the imidazole (B134444) ring of the histidine and stabilizes its protonated state, thereby enhancing its ability to abstract or donate a proton. This seemingly simple interaction has profound implications for enzyme efficiency and specificity.

This guide will provide a detailed examination of the this compound dyad, beginning with its fundamental role in the well-characterized catalytic triad (B1167595) of serine proteases and extending to its independent function in other enzyme classes. We will present a compilation of quantitative data from site-directed mutagenesis studies that unequivocally demonstrate the importance of both residues. Furthermore, this document will serve as a practical resource by providing detailed methodologies for key experiments used to probe the function of the this compound dyad, along with visualizations of catalytic mechanisms and experimental workflows.

The Catalytic Mechanism of the this compound Dyad

The primary function of the this compound dyad is to facilitate proton transfer, a critical step in many enzymatic reactions. The mechanism can be broadly categorized into two main roles for the histidine residue: as a general base or as a general acid, with the aspartate residue playing a crucial supporting role in both scenarios.

The this compound Dyad in the Serine Protease Catalytic Triad

The classic example of the this compound dyad's function is within the Ser-His-Asp catalytic triad of serine proteases like trypsin, chymotrypsin (B1334515), and subtilisin.[1] In this system, the Aspartate (Asp102 in chymotrypsin numbering) hydrogen bonds with the Histidine (His57), which in turn is hydrogen-bonded to the catalytic Serine (Ser195).[1]

The role of the Asp residue is to increase the basicity of the His residue, making it a more powerful proton acceptor.[1] This allows the His to abstract a proton from the hydroxyl group of the Serine, rendering the Serine a potent nucleophile. The activated Serine can then attack the carbonyl carbon of the peptide bond in the substrate. Mutation of the aspartate residue to asparagine in trypsin leads to a 10,000-fold reduction in catalytic activity at neutral pH, highlighting the critical role of this residue.[2]

The this compound Dyad in Other Enzymes

The this compound dyad also functions independently of a serine residue in a variety of enzymes.

-

Ribonuclease A (RNase A): In RNase A, the His119-Asp121 dyad is crucial for catalysis.[3] His119 acts as a general acid in the first step of RNA cleavage (transphosphorylation) and as a general base in the second step (hydrolysis).[3] Asp121 orients His119 and stabilizes its protonated form, facilitating its role as a general acid.[3]

-

Glycoside Hydrolases (GHs): In some glycoside hydrolases, such as those from family GH117, an unusual His/Asp dyad is involved in catalysis.[4] The histidine acts as a general acid, protonating the glycosidic oxygen, while the aspartate stabilizes the protonated histidine.[4]

-

Haloalkane Dehalogenase: This enzyme utilizes a catalytic triad of this compound-Asp. The His residue activates a water molecule for nucleophilic attack on an ester intermediate, and its interaction with the second Asp is crucial for this activation.[5]

Quantitative Data on the Role of the this compound Dyad

Site-directed mutagenesis has been a powerful tool to quantify the contribution of the aspartate and histidine residues to catalysis. The following tables summarize key kinetic parameters for wild-type enzymes and their mutants.

Table 1: Kinetic Parameters for Bovine Pancreatic Ribonuclease A and its Asp121 Mutants

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Wild-type | Uridylyl(3′→5′)adenosine | 7.9 x 10² | 1.1 | 7.2 x 10⁵ | - |

| D121N | Uridylyl(3′→5′)adenosine | 1.1 x 10¹ | 1.5 | 7.3 x 10³ | 100 |

| D121A | Uridylyl(3′→5′)adenosine | 8.3 | 1.2 | 6.9 x 10³ | 104 |

| Wild-type | Poly(cytidylic acid) | 1.4 x 10³ | 0.23 | 6.1 x 10⁶ | - |

| D121N | Poly(cytidylic acid) | 1.2 x 10² | 0.28 | 4.3 x 10⁵ | 14 |

| D121A | Poly(cytidylic acid) | 1.6 x 10¹ | 0.25 | 6.4 x 10⁴ | 95 |

Data from Park, C., & Raines, R. T. (2000). Biochemistry, 39(4), 775–783.[3]

Table 2: Kinetic Parameters for Serine Proteases with Mutations in the Catalytic Triad Aspartate

| Enzyme | Mutation | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Trypsin (Rat) | Wild-type | Nα-CBZ-Lys-pNP | 4.4 | 0.032 | 1.4 x 10⁵ | - |

| Trypsin (Rat) | D102N | Nα-CBZ-Lys-pNP | 4.5 x 10⁻⁴ | 0.029 | 1.6 x 10¹ | 8,750 |

| Subtilisin BPN' | Wild-type | N-Suc-Ala-Ala-Pro-Phe-pNA | 54 | 0.13 | 4.2 x 10⁵ | - |

| Subtilisin BPN' | D32A | N-Suc-Ala-Ala-Pro-Phe-pNA | 0.01 | 0.25 | 40 | 10,500 |

Data for Trypsin from Sprang et al. (1987). Science, 237(4817), 905-909.[2] Data for Subtilisin from Carter & Wells (1988). Nature, 332(6164), 564-568.

Table 3: Kinetic Parameters for Haloalkane Dehalogenase and its D260N Mutant

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Wild-type | 1,2-dibromoethane | 3.1 | 0.1 | 3.1 x 10⁴ |

| D260N | 1,2-dibromoethane | Inactive | - | - |

| D260N + N148D | 1,2-dibromoethane | 0.3 | 4.0 | 75 |

| D260N + N148E | 1,2-dibromoethane | 0.3 | 4.0 | 75 |

Data from Krooshof, G. H., et al. (1997). Biochemistry, 36(31), 9571-9580.[5][6]

Experimental Protocols

Investigating the role of the this compound dyad requires a combination of techniques to probe both the structure and function of the enzyme. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

This technique is essential for creating enzyme variants where the aspartate or histidine residues of the dyad are replaced with other amino acids.

Protocol: QuikChange Site-Directed Mutagenesis

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78 °C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA (with the gene of interest), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Perform thermal cycling (typically 18-30 cycles) to amplify the entire plasmid, incorporating the primers with the mutation.

-

-

DpnI Digestion:

-

Add the DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Incubate at 37 °C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37 °C.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

-

Protein Expression and Purification

Once the mutant plasmid is confirmed, the enzyme needs to be expressed and purified for functional and structural studies.

Protocol: Expression and Purification of a His-tagged Enzyme

-

Expression:

-

Transform the expression plasmid (containing the wild-type or mutant gene with a polyhistidine tag) into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a large-scale culture of the transformed cells and induce protein expression with IPTG.

-

Harvest the cells by centrifugation.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional):

-

If necessary, further purify the protein using size-exclusion chromatography or ion-exchange chromatography to achieve higher purity.

-

-

Purity and Concentration Determination:

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Enzyme Kinetic Assays

Kinetic assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes.

Protocol: Spectrophotometric Kinetic Assay for RNase A

-

Reagents:

-

Procedure:

-

In a quartz cuvette, mix the assay buffer and the Poly(C) substrate to a final volume of 1 mL.

-

Place the cuvette in a spectrophotometer and equilibrate to 25 °C.

-

Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

-

Monitor the increase in absorbance at 250 nm over time. The cleavage of Poly(C) results in an increase in absorbance.[7]

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Repeat the assay at various substrate concentrations.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Structural Analysis

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the enzyme, allowing for a detailed examination of the active site and the interactions of the this compound dyad.

Protocol Outline:

-

Crystallization: Grow high-quality crystals of the purified wild-type or mutant enzyme.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refinement and Analysis: Refine the atomic model against the experimental data and analyze the structure of the active site.[3][8][9]

NMR Spectroscopy: NMR can provide information about the dynamics of the enzyme active site in solution and the pKa values of the histidine residues.[10][11][12][13][14][15]

Protocol Outline:

-

Sample Preparation: Prepare a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the purified enzyme.

-

Data Acquisition: Acquire a series of NMR spectra, such as HSQC, to assign the resonances of the active site residues.

-

pKa Determination: Titrate the enzyme sample with acid or base and monitor the chemical shift changes of the histidine C2-H and C4-H protons as a function of pH to determine the pKa values.[10]

-

Dynamic Studies: Use relaxation dispersion experiments to probe the conformational dynamics of the active site on the microsecond to millisecond timescale.[12][15]

Conclusion and Future Directions

The Aspartate-Histidine catalytic dyad is a versatile and powerful motif that is fundamental to the catalytic activity of a vast number of enzymes. Its role in modulating the reactivity of the histidine residue through a precisely oriented hydrogen bond is a testament to the elegance and efficiency of nature's catalysts. The quantitative data from mutagenesis studies consistently demonstrate that disruption of this dyad leads to a dramatic loss of enzymatic function, underscoring its critical importance.

For drug development professionals, a thorough understanding of the this compound dyad is paramount when designing inhibitors for enzymes that rely on this motif. Targeting the interaction between the aspartate and histidine, or exploiting the specific chemical environment created by the dyad, can be a fruitful strategy for the development of potent and selective therapeutics.

Future research in this area will likely focus on several key aspects. The application of advanced techniques such as time-resolved crystallography and single-molecule enzymology will provide unprecedented insights into the dynamic nature of the this compound dyad during catalysis. Computational modeling and quantum mechanical calculations will further refine our understanding of the energetics of proton transfer and the precise role of the aspartate in modulating the histidine's pKa. Furthermore, the discovery and characterization of novel enzymes that utilize the this compound dyad will continue to expand our knowledge of the diverse catalytic strategies employed in nature. By continuing to unravel the intricacies of this fundamental catalytic motif, we can enhance our ability to manipulate enzymatic activity for therapeutic benefit and biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of specificity and catalysis in trypsin by structural analysis of site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Repositioning the Catalytic Triad Aspartic Acid of Haloalkane Dehalogenase: Effects on Stability, Kinetics and Structure | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 7. Ribonuclease A variants with potent cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An examination of the role of asp-177 in the His-Asp catalytic dyad of Leuconostoc mesenteroides glucose 6-phosphate dehydrogenase: X-ray structure and pH dependence of kinetic parameters of the D177N mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. His ... Asp catalytic dyad of ribonuclease A: histidine pKa values in the wild-type, D121N, and D121A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solution NMR Spectroscopy for the Study of Enzyme Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Elusive Dipeptide: A Technical Overview of Aspartyl-Histidine in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, dipeptides—molecules composed of two amino acids—are emerging from the shadow of being mere protein-building intermediates to being recognized for their potential signaling and regulatory roles. This technical guide focuses on the dipeptide L-Aspartyl-L-Histidine (Asp-His), a molecule of scientific interest due to the functional significance of its constituent amino acids, aspartic acid and histidine, in a myriad of cellular processes.

While the scientific literature is replete with information on "Histidine-to-Aspartate (His-Asp) phosphorelay systems," it is crucial to distinguish these protein-level signaling cascades from the free dipeptide this compound. His-Asp phosphorelays involve the transfer of a phosphate (B84403) group from a histidine residue to an aspartate residue on sensor and regulator proteins, a key mechanism in two-component signaling systems in prokaryotes and plants for responding to environmental stimuli.[1][2] In contrast, the dipeptide this compound is a distinct chemical entity with its own potential metabolic fate and biological activity.

According to the Human Metabolome Database, this compound is classified as an "expected" metabolite, suggesting its potential existence as an incomplete breakdown product of protein digestion or catabolism, though it has not yet been definitively identified in human tissues or biofluids. This guide, therefore, synthesizes the available, albeit limited, information on this compound and provides a framework for its potential study, drawing upon established methodologies for dipeptide analysis.

Potential Cellular Pathways and Roles

Given the absence of direct experimental evidence for this compound in specific cellular pathways, its potential roles are hypothesized based on the known functions of dipeptides and its constituent amino acids.

1. Protein Catabolism and Amino Acid Homeostasis: The most direct hypothesized role for this compound is as a transient intermediate in the breakdown of dietary or cellular proteins. Peptidases within the cell would likely hydrolyze this compound into L-aspartate and L-histidine, which can then enter their respective metabolic pathways.[3]

2. Neurotransmission and Neuromodulation: Both aspartate and histidine have significant roles in the nervous system. L-aspartate is an excitatory neurotransmitter, while histidine is the precursor to the neurotransmitter histamine.[4][5][6] It is plausible that this compound could have neuromodulatory effects, either directly by interacting with receptors or indirectly by influencing the local concentrations of its constituent amino acids.

3. Metal Ion Chelation: The imidazole (B134444) ring of histidine is a well-known chelator of metal ions such as copper, zinc, and nickel.[7] The this compound dipeptide could potentially participate in the transport or sequestration of these metal ions, thereby influencing the activity of metalloenzymes and protecting against metal-induced oxidative stress.

Hypothetical Metabolic Pathway for this compound

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

As of the current body of scientific literature, there is no available quantitative data on the cellular or biofluid concentrations of this compound, its binding affinities to receptors or transporters, or its kinetic parameters with enzymes. The tables below are provided as templates for the types of data that would be crucial to collect in future studies of this dipeptide.

Table 1: Hypothetical Concentration of this compound in Different Cellular Compartments

| Cellular Compartment | Hypothetical Concentration (µM) | Method of Detection |

| Cytosol | To be determined | LC-MS/MS |

| Mitochondria | To be determined | LC-MS/MS |

| Extracellular Space | To be determined | LC-MS/MS |

Table 2: Potential Enzymatic Interactions of this compound

| Enzyme | Interaction Type | Kinetic Parameter (Km, Ki) |

| Cytosolic Dipeptidase | Substrate | To be determined |

| Specific this compound Synthase | Product | To be determined |

| Putative Receptor | Ligand | To be determined (Kd) |

Experimental Protocols

The study of this compound would necessitate specialized and sensitive analytical techniques. The following are detailed methodologies for key experiments that would be foundational to characterizing this dipeptide.

Detection and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for identifying and quantifying small molecules like dipeptides in complex biological samples.[8]

Objective: To identify and quantify this compound in cell lysates or biofluids.

Methodology:

-

Sample Preparation:

-

Cell Culture: Grow cells to the desired confluency. Harvest cells by scraping and centrifugation. Lyse cells using sonication or freeze-thaw cycles in a suitable buffer (e.g., phosphate-buffered saline).

-

Biofluids (e.g., serum, plasma): Deproteinize the sample by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the small molecule metabolites.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Run a gradient elution from low to high organic phase to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of this compound) and a specific product ion generated by fragmentation.

-

Precursor Ion (Q1): [M+H]+ for this compound (C10H14N4O5), m/z 271.10.

-

Product Ion (Q3): A characteristic fragment ion of this compound (to be determined by infusion of a synthetic standard).

-

Create a standard curve using a synthetic this compound standard of known concentrations to quantify the amount in the biological samples.

-

Experimental Workflow for this compound Detection

Caption: Workflow for LC-MS/MS detection of this compound.

In Vitro Peptidase Activity Assay

Objective: To determine if this compound is a substrate for cellular peptidases.

Methodology:

-

Prepare Cell Lysate: Obtain a protein extract from the cells or tissue of interest, which will serve as the source of peptidases.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, a reaction buffer (e.g., Tris-HCl, pH 7.4), and a known concentration of synthetic this compound.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solution, such as trichloroacetic acid or cold acetonitrile, which will also precipitate the proteins.

-

Analysis: Analyze the reaction mixture using LC-MS/MS to measure the decrease in the this compound concentration and the corresponding increase in the concentrations of L-aspartate and L-histidine over time.

-

Control: Run a control reaction with heat-inactivated cell lysate to ensure that the degradation of this compound is enzymatic.

Future Directions

The study of this compound is in its infancy. Future research should focus on:

-

Systematic Screening: Performing untargeted metabolomics studies across various cell types, tissues, and disease states to definitively identify and quantify this compound.

-

Enzyme Identification: Identifying the specific peptidases that hydrolyze this compound and any potential synthases that may produce it.

-

Functional Assays: Investigating the effects of exogenous this compound on cellular processes such as cell signaling, proliferation, and neurotransmission.

-

Receptor Binding Studies: Determining if this compound interacts with any cell surface or intracellular receptors.

Conclusion

While the dipeptide this compound is not yet a well-characterized metabolite, its constituent amino acids are central players in cellular physiology. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the potential roles of this and other understudied dipeptides. The application of modern, sensitive analytical techniques, such as LC-MS/MS, will be paramount in uncovering the presence and function of this compound in cellular pathways, potentially opening new avenues for understanding health and disease.

References

- 1. His-Asp phosphorelay signaling: a communication avenue between plants and their environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response regulators implicated in His-to-Asp phosphotransfer signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 6. Aspartic Acid (Asp) Amino Acid - Creative Peptides [creative-peptides.com]

- 7. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

An In-depth Technical Guide on the Asp-His Dyad in Catalytic Triads

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catalytic triad (B1167595) is a conserved structural motif found in the active site of many hydrolase and transferase enzymes, playing a pivotal role in their catalytic mechanism. A classic example is the Ser-His-Asp triad, where the aspartate (Asp) and histidine (His) residues form a critical dyad. This technical guide provides a comprehensive examination of the Asp-His dyad's role within the catalytic triad, focusing on its mechanism of action, structural significance, and the experimental methodologies used for its investigation. Through a detailed analysis of quantitative data and experimental protocols, this document aims to provide researchers and drug development professionals with a thorough understanding of this fundamental enzymatic component.

Introduction

Enzymes employing a catalytic triad exhibit remarkable rate enhancements for reactions such as peptide bond hydrolysis.[1] The triad, typically composed of a nucleophile (e.g., Serine or Cysteine), a basic residue (usually Histidine), and an acidic residue (Aspartate or Glutamate), operates through a charge-relay system.[2] The this compound dyad is central to this system, where the aspartate residue's primary role is to orient and polarize the histidine, thereby increasing its basicity.[3] This enhanced basicity allows the histidine to activate the nucleophilic residue for an attack on the substrate.[3] This guide will delve into the core principles of the this compound interaction, its impact on enzyme kinetics, and the advanced techniques used to elucidate its function.

The Charge-Relay Mechanism and the Role of the this compound Dyad

The catalytic activity of enzymes with a Ser-His-Asp triad is fundamentally reliant on a charge-relay network.[3] In this system, the carboxylate group of the aspartate residue forms a hydrogen bond with the imidazole (B134444) side chain of the histidine.[2] This interaction has several critical consequences:

-

Orientation and Polarization of Histidine: The hydrogen bond between Asp and His orients the histidine residue in a productive conformation for catalysis.[4] It also polarizes the imidazole ring, increasing the pKa of the Nε2 nitrogen from approximately 7 to around 12.[5] This makes the histidine a much stronger base.[5]

-

Activation of the Nucleophile: The now highly basic histidine residue can abstract a proton from the hydroxyl group of the serine (or thiol group of cysteine), converting it into a potent nucleophile (an alkoxide or thiolate ion).[3]

-

Stabilization of the Transition State: During catalysis, as the histidine becomes protonated, the negatively charged aspartate stabilizes the resulting positive charge on the histidine's imidazole ring.[3] This electrostatic stabilization is crucial for lowering the activation energy of the reaction.

The debate continues regarding the precise nature of the hydrogen bond between aspartate and histidine, with some studies suggesting the formation of a low-barrier hydrogen bond (LBHB) in the transition state.[6] An LBHB is a particularly short and strong hydrogen bond where the proton is shared almost equally between the two heteroatoms.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound dyad in catalytic triads, providing a basis for comparison across different enzymes and experimental conditions.

Table 1: pKa Values of Catalytic Triad Residues

| Enzyme | Residue | pKa (Free Amino Acid) | pKa in Enzyme Active Site | Reference(s) |

| Chymotrypsin | Asp102 | 3.9 | < 2.0 | [7][8] |

| His57 | 6.0 | 7.16 - 7.5 | [7][8] | |

| Trypsin | Asp102 | 3.9 | < 1.0 | [7] |

| His57 | 6.0 | ~6.0 | [7] | |

| Subtilisin | Asp32 | 3.9 | - | - |

| His64 | 6.0 | - | - | |

| Elastase | Asp102 | 3.9 | ~3.1 | [7] |

| His57 | 6.0 | ~5.8 | [7] | |

| Granzyme B | Asp102 | 3.9 | ~3.5 | [7] |

| His57 | 6.0 | ~6.1 | [7] |

Table 2: Effect of Aspartate Mutation on Kinetic Parameters of Trypsin

| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Decrease in kcat/Km | Reference(s) |

| Wild-type | Succinyl-Ala-Ala-Pro-Arg-pNA | 32.8 | 163 | 4.97 x 106 | - | [9] |

| Succinyl-Ala-Ala-Pro-Lys-pNA | 105 | 74 | 7.05 x 105 | - | [9] | |

| D102N | N/A | - | - | - | ~10,000 | [4] |

| K188D/D189K | Succinyl-Ala-Ala-Pro-Arg-pNA | 50.8 | 4.7 | 9.25 x 104 | ~54 | [9] |

| Succinyl-Ala-Ala-Pro-Lys-pNA | 651 | 3.2 | 4.92 x 103 | ~143 | [9] |

Table 3: this compound Hydrogen Bond Distances in Serine Proteases

| Enzyme | PDB ID | Resolution (Å) | This compound Distance (Oδ...Nδ1) (Å) | Reference(s) |

| Chymotrypsin | 5CHA | 1.67 | 2.67 | [10] |

| Trypsin | 2PTN | 1.40 | 2.7 | - |

| Subtilisin BPN' | 1SBT | 1.80 | 2.7 | - |

| α-Lytic Protease | 2ALP | 1.70 | 2.8 | - |

| Dengue Virus NS3 Protease | - | - | Shorter than SIHB (LBHB suggested) | [6] |

Experimental Protocols

The investigation of the this compound dyad relies on a combination of techniques, including site-directed mutagenesis, enzyme kinetics, X-ray crystallography, and NMR spectroscopy.

Site-Directed Mutagenesis (QuikChange™ Method)

This protocol outlines the steps for introducing a point mutation, such as replacing the catalytic aspartate with asparagine (Asp to Asn), using the QuikChange™ method.[9][11][12]

1. Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length.

-

The desired mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

-

The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

2. PCR Amplification:

-

Set up the PCR reaction in a thin-walled PCR tube on ice:

-

5 µL of 10x reaction buffer

-

X µL (10-50 ng) of dsDNA template

-

1.25 µL (125 ng) of forward primer

-

1.25 µL (125 ng) of reverse primer

-

1 µL of dNTP mix

-

ddH₂O to a final volume of 50 µL

-

1 µL of PfuTurbo DNA polymerase (2.5 U/µL)

-

-

Gently mix the reaction and perform a quick spin.

-

Perform thermal cycling using the following parameters:

-

Initial denaturation: 95°C for 1 minute (1 cycle)

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 min/kb of plasmid length (18 cycles)

-

Final extension: 68°C for 7 minutes (1 cycle)

-

3. DpnI Digestion:

-

Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

-

Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.

4. Transformation:

-

Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

-

Plate the transformed cells on selective agar (B569324) plates (e.g., LB-ampicillin).

-

Incubate overnight at 37°C.

5. Verification:

-

Select several colonies and grow overnight cultures.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the presence of the desired mutation by DNA sequencing.

Enzyme Expression and Purification

1. Expression:

-

Transform an appropriate expression host (e.g., E. coli BL21(DE3)) with the plasmid containing the mutant or wild-type enzyme gene.

-

Grow a large-scale culture in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches an OD₆₀₀ of 0.6-0.8.

-

Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

2. Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

3. Purification:

-

If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) for the initial purification step.[13]

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole.

-

Elute the protein with an elution buffer containing a high concentration of imidazole.

-

Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.[13]

-

Assess the purity of the protein by SDS-PAGE.

Enzyme Kinetics Assay using a Chromogenic Substrate

This protocol describes a general method for determining the kinetic parameters (Km and kcat) of a serine protease using a chromogenic substrate.[1][4]

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme's optimal pH (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂).

-

Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, BAPNA) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 20 mM).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer and determine its concentration accurately.

2. Assay Procedure:

-

Set up a series of reactions in a 96-well microplate.

-

In each well, add the assay buffer and varying concentrations of the substrate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

-

Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.[1]

3. Data Analysis:

-

For each substrate concentration, plot absorbance versus time and determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Plot V₀ versus substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

-

Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

X-ray Crystallography

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of an enzyme.[14][15][16]

1. Crystallization:

-

Purify the protein to a high degree of homogeneity (>95%).

-

Concentrate the protein to a suitable concentration (typically 5-20 mg/mL).

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or batch methods with a variety of precipitants, buffers, and additives.[15]

-

Optimize the initial crystallization "hits" to obtain large, well-diffracting single crystals.

2. Data Collection:

-

Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.[16]

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect a series of diffraction images as the crystal is rotated.[16]

3. Data Processing and Structure Determination:

-

Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

-

Validate the final structure using various quality control metrics.

NMR Spectroscopy

NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution.[17][18][19]

1. Sample Preparation:

-

Express and purify the protein with isotopic labeling (e.g., ¹⁵N, ¹³C) to enhance the NMR signal and facilitate spectral analysis.[18]

-

Prepare a concentrated protein sample (0.5-1.0 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or a H₂O/D₂O mixture).[18]

2. Data Acquisition:

-

Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.

-

These experiments provide correlations between different nuclei, which are used to assign the chemical shifts of the backbone and side-chain atoms.

3. Data Analysis and Structure Calculation:

-

Process the NMR data using specialized software.

-

Assign the chemical shifts to specific residues in the protein sequence.

-

Obtain structural restraints, such as distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from chemical shifts.

-

Use these restraints to calculate a family of three-dimensional structures that are consistent with the experimental data.

-

Refine and validate the final ensemble of structures.

Mandatory Visualizations

Charge-Relay Mechanism in a Ser-His-Asp Catalytic Triad

Caption: The charge-relay mechanism in a serine protease catalytic triad.

Experimental Workflow for Investigating the Role of the this compound Dyad

Caption: A typical experimental workflow for studying the this compound dyad.

Conclusion

The this compound dyad is an indispensable component of the catalytic triad in a vast number of enzymes. Its role in orienting and polarizing the catalytic histidine is fundamental to the charge-relay mechanism that underpins the remarkable catalytic efficiency of these enzymes. A comprehensive understanding of this dyad, achieved through the concerted application of site-directed mutagenesis, enzyme kinetics, and high-resolution structural biology techniques, is not only crucial for fundamental enzymology but also provides a rational basis for the design of novel enzyme inhibitors and engineered biocatalysts. The detailed methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and exploit the intricacies of the this compound interaction in catalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. qcbr.queens.org [qcbr.queens.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic triad - Wikipedia [en.wikipedia.org]

- 6. Direct evidence of a low barrier hydrogen bond in the catalytic triad of a Serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 11. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 12. static.igem.wiki [static.igem.wiki]

- 13. scispace.com [scispace.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phys.libretexts.org [phys.libretexts.org]